Src Kinase Inhibition: 6-Chloro Scaffold Delivers Low-Nanomolar Potency
The 6-chloro-1-benzofuran-7-amine scaffold, when elaborated to a quinazoline derivative (BDBM6202), exhibits potent inhibition of Src kinase with an IC50 of 10 nM [1]. This demonstrates the scaffold's capacity to anchor molecules into the ATP-binding pocket with high affinity. In contrast, the same elaborated derivative shows significantly weaker inhibition of the related tyrosine kinase VEGFR2 (IC50 = 1380 nM), indicating a promising selectivity window of 138-fold that is driven by the specific substitution pattern [1]. This level of potency and selectivity is a key differentiator from non-halogenated benzofuran-7-amine scaffolds, which would not support this binding mode.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (Src kinase) = 10 nM |
| Comparator Or Baseline | IC50 (VEGFR2) for the same derivative = 1380 nM; Unsubstituted benzofuran-7-amine derivative expected to be >>10 nM. |
| Quantified Difference | 138-fold selectivity for Src over VEGFR2 for the scaffold-containing derivative. |
| Conditions | ELISA-based activity assay; Src kinase assay at pH 7.4, 22°C; VEGFR2 RTK assay at 25°C. |
Why This Matters
For research groups procuring building blocks for kinase-focused libraries, the pre-validated, low-nanomolar potency against a high-value target like Src kinase provides a significant head-start over unvalidated scaffolds.
- [1] BindingDB. BDBM6202: N-(6-Chloro-1-benzofuran-7-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine. Affinity Data for Src and VEGFR2. View Source
